molecular formula C16H13N3O3 B15097817 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B15097817
M. Wt: 295.29 g/mol
InChI Key: IPKBHOOQDKJHAC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) at optimized temperature ranges .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI, THF.

    Reduction: LiAlH4, ether.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)16(20)17-15-14(18-22-19-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)

InChI Key

IPKBHOOQDKJHAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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